Methyl 4-amino-5-nitropyridine-2-carboxylate
Overview
Description
“Methyl 4-amino-5-nitropyridine-2-carboxylate” is a chemical compound with the CAS Number: 850544-21-7 . It has a molecular weight of 197.15 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H7N3O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3,(H2,8,9) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Crystal Structure and Vibrational Studies
Methyl 4-amino-5-nitropyridine-2-carboxylate is studied for its molecular and crystal structures, as well as vibrational properties. Research in this area focuses on the characterization of these structures using techniques like X-ray studies and vibrational spectroscopy. For instance, Bryndal et al. (2012) determined the crystal structures of related nitropyridine derivatives, using a combination of N-H···N and N-H···O hydrogen bonds, and compared these to molecular structures determined using DFT B3LYP/6-311G(2d,2p) approach (Bryndal et al., 2012).
Organocatalysis in Chemical Reactions
In the realm of asymmetric synthesis and organocatalysis, derivatives of nitropyridines, such as this compound, are significant. Ruiz-Olalla et al. (2015) have highlighted the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from cycloadditions and hydrogenations of nitroalkenes, as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
Anticoccidial Agents
The nitropyridinecarboxamides family, which includes this compound, has been explored for its potential as anticoccidial agents. Morisawa et al. (1977) synthesized various nitropyridinecarboxamides and evaluated their activity against Eimeria tenella, an organism causing coccidiosis (Morisawa et al., 1977).
Biotransformation Studies
The biotransformation of nitropyridine derivatives has been a subject of study to understand the metabolic pathways and potential biotechnological applications. Tully et al. (2012) investigated the biotransformation of 2-amino-4-methyl-3-nitropyridine, yielding various products through microbial action, which is closely related to the metabolism of this compound (Tully et al., 2012).
Antitumor Activity
Compounds in the nitropyridine series, including this compound derivatives, have been studied for their potential antitumor properties. Temple et al. (1992) researched the antitumor activity of oxime derivatives of nitropyridines, exploring their potential as antimitotic agents (Temple et al., 1992).
Nonlinear Optical Materials
The development of nonlinear optical materials is another area where this compound and its derivatives find application. Singh et al. (2020) synthesized 2-aminoethylpyridine-based fluorescent compounds for detecting metal ions, demonstrating the potential of nitropyridine derivatives in optical applications (Singh et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-amino-5-nitropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPOGSAFUSHRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676416 | |
Record name | Methyl 4-amino-5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850544-21-7 | |
Record name | Methyl 4-amino-5-nitro-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850544-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-5-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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